

1-(Azepan-1-yl)-2-hydroxyethan-1-one molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Azepan-1-yl)-2-hydroxyethan-1-one

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Technical Dossier: 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular properties of **1-(Azepan-1-yl)-2-hydroxyethan-1-one**. Due to the limited availability of this compound in public chemical databases, the following information is based on theoretical calculations derived from its chemical structure.

Molecular Properties

The fundamental molecular characteristics of **1-(Azepan-1-yl)-2-hydroxyethan-1-one** have been calculated and are summarized below for clear reference.

Property	Value
Molecular Formula	C ₈ H ₁₅ NO ₂
Molecular Weight	157.21 g/mol

Structural Representation

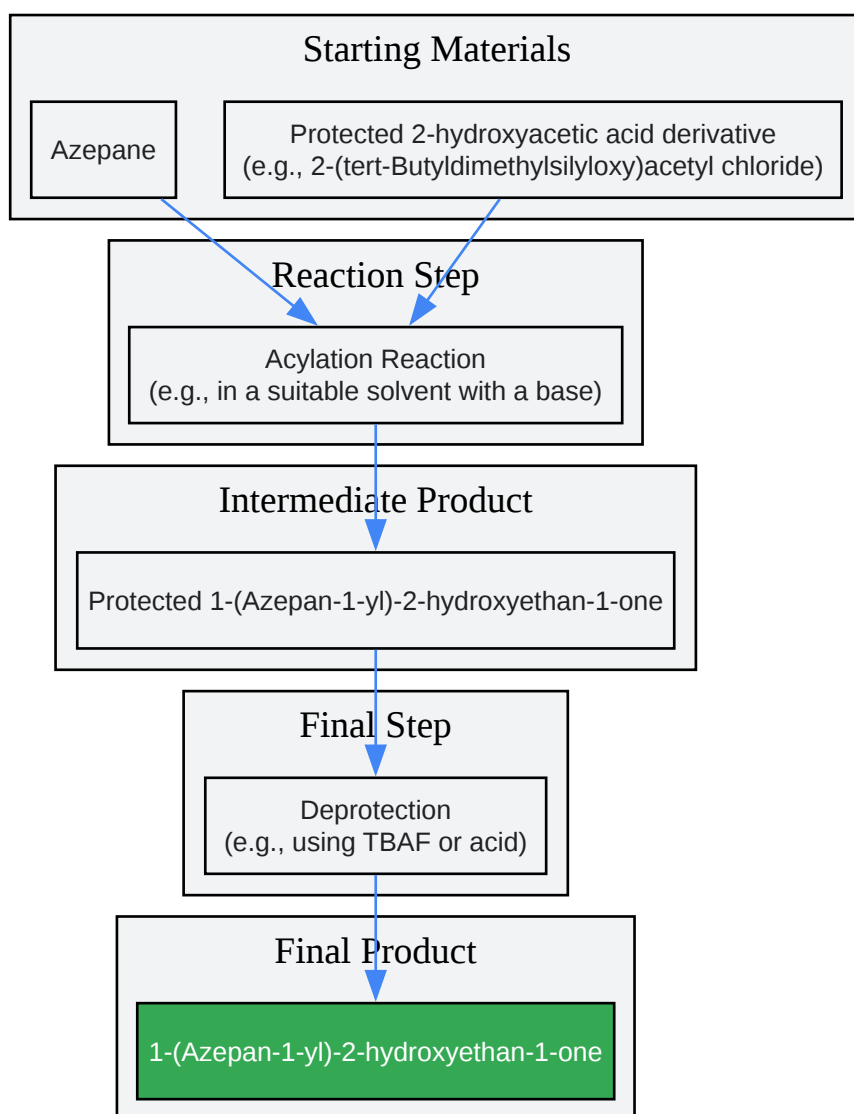
The molecular structure of **1-(Azepan-1-yl)-2-hydroxyethan-1-one** is characterized by a central ethanone backbone. The carbonyl group at the first position is linked to the nitrogen atom of an azepane ring. The second carbon of the ethanone structure is substituted with a hydroxyl group.

Caption: Molecular structure of **1-(Azepan-1-yl)-2-hydroxyethan-1-one**.

Experimental Protocols

As this compound is not widely cataloged, established experimental protocols for its synthesis or analysis are not readily available in the public domain. Researchers interested in this molecule would likely need to develop novel synthetic routes and analytical methods. A potential synthetic approach could involve the acylation of azepane with a protected 2-hydroxyacetyl chloride, followed by deprotection.

Proposed Synthetic Workflow:



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Caption: A proposed workflow for the synthesis of **1-(Azepan-1-yl)-2-hydroxyethan-1-one**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com